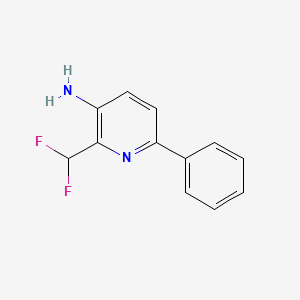
2-(Difluoromethyl)-6-phenylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-6-phenylpyridin-3-amine typically involves the introduction of the difluoromethyl group into a pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluoromethylating reagents. This process can be achieved through various catalytic and non-catalytic methods . For instance, metal-based methods, such as those involving copper or silver catalysts, have been employed to transfer the CF2H group to the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes that utilize efficient and cost-effective reagents. The use of non-ozone depleting difluorocarbene reagents has been highlighted as a promising approach for the industrial synthesis of difluoromethylated compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)-6-phenylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents . The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the efficiency and selectivity of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-6-phenylpyridin-3-amine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-6-phenylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds with target proteins, influencing their activity and function . Additionally, the compound’s lipophilicity allows it to interact with cell membranes, potentially affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Difluoromethyl)-6-phenylpyridine: Similar in structure but lacks the amine group.
2-(Trifluoromethyl)-6-phenylpyridin-3-amine: Contains a trifluoromethyl group instead of a difluoromethyl group.
6-Phenylpyridin-3-amine: Lacks the difluoromethyl group.
Uniqueness
2-(Difluoromethyl)-6-phenylpyridin-3-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s metabolic stability, lipophilicity, and potential for hydrogen bonding, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C12H10F2N2 |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
2-(difluoromethyl)-6-phenylpyridin-3-amine |
InChI |
InChI=1S/C12H10F2N2/c13-12(14)11-9(15)6-7-10(16-11)8-4-2-1-3-5-8/h1-7,12H,15H2 |
InChI-Schlüssel |
CPKNCLUVEFYAPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)N)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


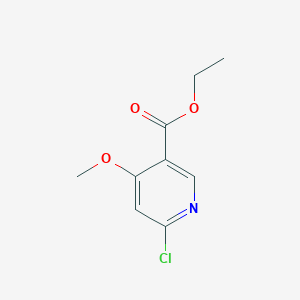
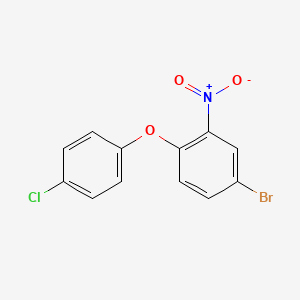


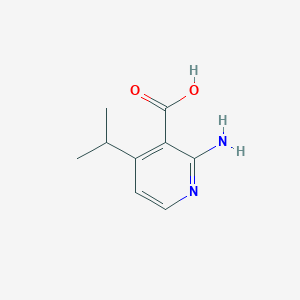
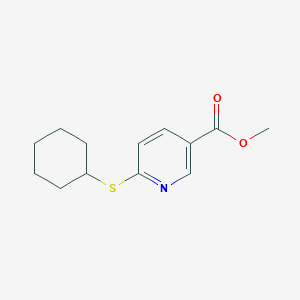
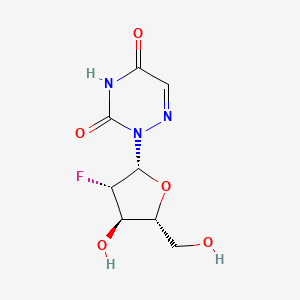
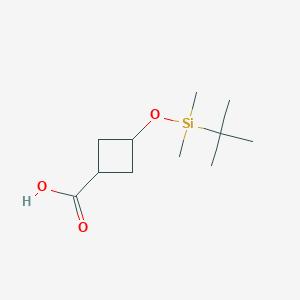
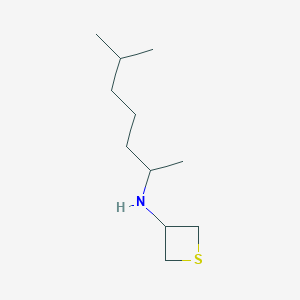

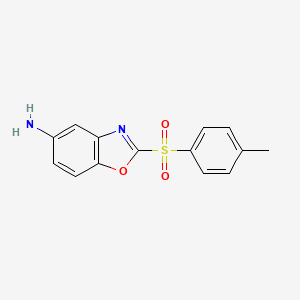
![N-methyl-N-{[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide](/img/structure/B13007169.png)
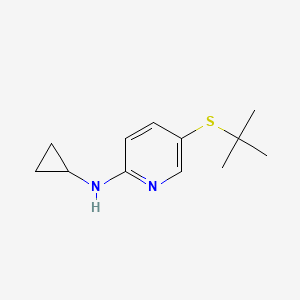
![Benzo[d]thiazole-4-carbonitrile](/img/structure/B13007187.png)
